molecular formula C11H18Cl2N2O B2701573 [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride CAS No. 2361640-35-7

[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride

Cat. No.: B2701573
CAS No.: 2361640-35-7
M. Wt: 265.18
InChI Key: UCUVMLCKSKTDSW-UHFFFAOYSA-N
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Description

[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is a chemical compound with the molecular formula C11H16N2O·2HCl. It is a derivative of cyclobutylmethanamine with a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-methoxypyridine-3-carboxaldehyde as the starting material.

  • Cycloaddition Reaction: The aldehyde undergoes a cycloaddition reaction with cyclobutylamine to form the cyclobutylmethanamine derivative.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the pyridine ring or the cyclobutyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives at different positions on the pyridine ring or cyclobutyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its pharmacological properties and potential therapeutic uses. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is not well-documented. it is likely to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • 6-Methoxypyridine-3-carboxaldehyde

  • Cyclobutylamine

  • Other pyridine derivatives

Uniqueness: [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is unique due to its specific structural features, including the presence of the methoxy group on the pyridine ring and the cyclobutyl group

Properties

IUPAC Name

[1-(6-methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-10-4-3-9(7-13-10)11(8-12)5-2-6-11;;/h3-4,7H,2,5-6,8,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUVMLCKSKTDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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